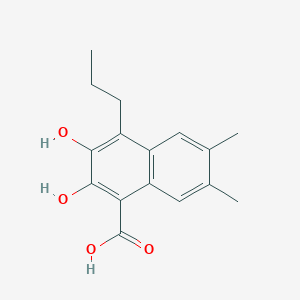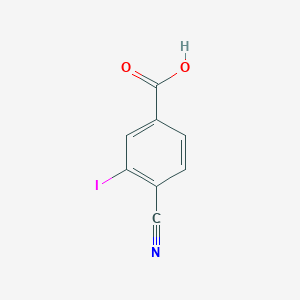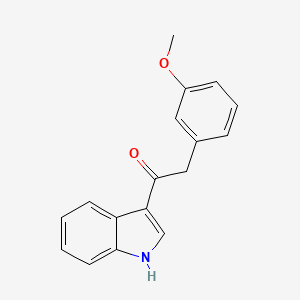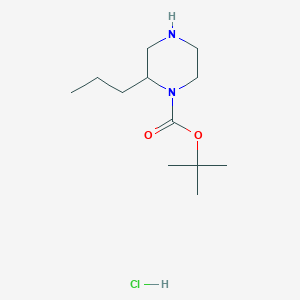
2,3-Dihydroxy-6,7-dimethyl-4-propyl-1-naphthoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroxy-6,7-dimethyl-4-propyl-1-naphthoic acid is a naphthoic acid derivative characterized by the presence of two hydroxyl groups, two methyl groups, and a propyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxy-6,7-dimethyl-4-propyl-1-naphthoic acid can be achieved through several synthetic routes. One common method involves the regioselective oxidation of 2-naphthoic acid derivatives using cytochrome P450 monooxygenases, such as CYP199A2 . This enzyme catalyzes the oxidation of specific positions on the naphthalene ring, leading to the formation of dihydroxynaphthoic acids.
Industrial Production Methods
Industrial production methods for this compound may involve the use of whole-cell biocatalysts expressing cytochrome P450 enzymes. These biocatalysts can efficiently catalyze the oxidation of naphthoic acid derivatives under mild reaction conditions, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxy-6,7-dimethyl-4-propyl-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions may involve reagents such as halogenating agents or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce dihydro derivatives.
Scientific Research Applications
2,3-Dihydroxy-6,7-dimethyl-4-propyl-1-naphthoic acid has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various naphthoic acid derivatives and other complex organic molecules.
Mechanism of Action
The mechanism of action of 2,3-Dihydroxy-6,7-dimethyl-4-propyl-1-naphthoic acid involves its interaction with specific molecular targets and pathways. For example, its derivatives may inhibit enzymes like HIV-1 integrase by binding to the active site and preventing the enzyme from catalyzing its reaction . The exact molecular targets and pathways involved depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,3-Dihydroxy-6,7-dimethyl-4-propyl-1-naphthoic acid include other dihydroxynaphthoic acids, such as:
- 1,4-Dihydroxy-2-naphthoic acid
- 3,5-Dihydroxy-2-naphthoic acid
- 6,7-Dihydroxy-2-naphthoic acid
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern on the naphthalene ring
Properties
Molecular Formula |
C16H18O4 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
2,3-dihydroxy-6,7-dimethyl-4-propylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C16H18O4/c1-4-5-10-11-6-8(2)9(3)7-12(11)13(16(19)20)15(18)14(10)17/h6-7,17-18H,4-5H2,1-3H3,(H,19,20) |
InChI Key |
QYDDTEVBIYQMGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=C(C2=C1C=C(C(=C2)C)C)C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11851274.png)

![N-Cyclopropylspiro[indene-1,4'-piperidine]-3-carboxamide](/img/structure/B11851286.png)


![tert-Butyl (3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)carbamate](/img/structure/B11851302.png)
![N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide](/img/structure/B11851303.png)



